molecular formula C4H4ClN3 B104678 5-Chloropyridazin-3-amine CAS No. 1314978-36-3

5-Chloropyridazin-3-amine

Cat. No.: B104678
CAS No.: 1314978-36-3
M. Wt: 129.55 g/mol
InChI Key: FLLHRDDIQGNYLR-UHFFFAOYSA-N
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Description

5-Chloropyridazin-3-amine: is a heterocyclic organic compound with the molecular formula C4H4ClN3 . It is characterized by a pyridazine ring substituted with a chlorine atom at the 5-position and an amino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridazin-3-amine typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3-aminopyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:

3-Aminopyridazine+POCl3This compound+HCl\text{3-Aminopyridazine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 3-Aminopyridazine+POCl3​→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyridazin-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form 5-chloropyridazine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

    Nucleophilic Substitution: 5-Azidopyridazin-3-amine, 5-Thiocyanatopyridazin-3-amine.

    Oxidation: 5-Chloro-3-nitropyridazine, 5-Chloro-3-nitrosopyridazine.

    Reduction: 5-Chloropyridazine

Scientific Research Applications

Chemistry: 5-Chloropyridazin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of diagnostic tools.

Medicine: this compound derivatives are explored for their therapeutic potential, particularly in the treatment of cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including dyes and polymers .

Mechanism of Action

The mechanism of action of 5-Chloropyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

    3-Amino-6-chloropyridazine: This compound has a similar structure but with the chlorine and amino groups at different positions.

    6-Chloropyridazin-3-amine: Another isomer with the chlorine and amino groups swapped.

Uniqueness: 5-Chloropyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of targeted pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

5-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLHRDDIQGNYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314978-36-3
Record name 5-chloropyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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